2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime
CAS No.: 477886-90-1
Cat. No.: VC4976484
Molecular Formula: C14H16N4OS
Molecular Weight: 288.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477886-90-1 |
|---|---|
| Molecular Formula | C14H16N4OS |
| Molecular Weight | 288.37 |
| IUPAC Name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C14H16N4OS/c19-16-11-13-10-15-14(20-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2/b16-11- |
| Standard InChI Key | ZNPRVYBMAZDKEJ-WJDWOHSUSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=NO |
Introduction
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime is a complex organic compound with a molecular formula of C14H16N4OS and a molecular weight of 288.37 g/mol . This compound is of interest due to its unique structural features, which include a thiazole ring and a phenylpiperazine moiety, both of which are known for their biological activity in various pharmaceutical applications.
Biological Activity and Potential Applications
While specific biological activity data for 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime is limited, compounds with similar structural features have shown promise in various therapeutic areas. Thiazole derivatives, in general, exhibit a range of biological activities, including antimicrobial and anticancer properties . The presence of a phenylpiperazine moiety suggests potential applications in the central nervous system or as part of a drug discovery program targeting neurological disorders.
Table 2: Computed Descriptors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume